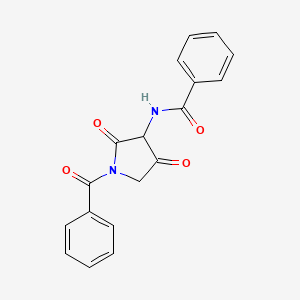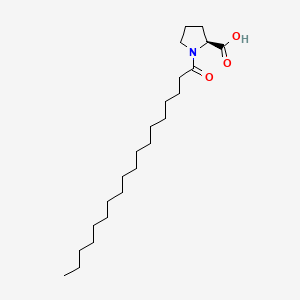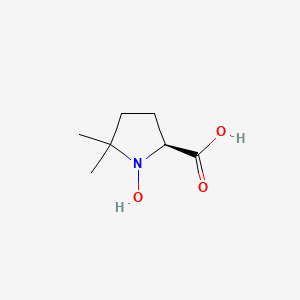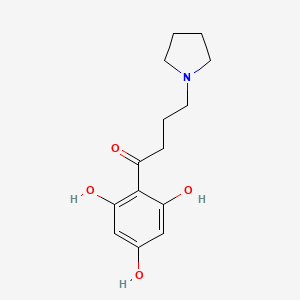
Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE is a chemical compound with the molecular formula C18H14N2O4 and a molecular weight of 322.3148 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE involves several steps. One common method includes the reaction of 3-pyrrolidinone with benzoyl chloride to form an intermediate, which is then reacted with benzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its effects on cellular processes and metabolism.
Medicine: It has potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE include:
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- N-benzimidazol-2yl benzamide analogues
Uniqueness
N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
22747-91-7 |
|---|---|
Formule moléculaire |
C18H14N2O4 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
N-(1-benzoyl-2,4-dioxopyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C18H14N2O4/c21-14-11-20(17(23)13-9-5-2-6-10-13)18(24)15(14)19-16(22)12-7-3-1-4-8-12/h1-10,15H,11H2,(H,19,22) |
Clé InChI |
LIYTWXYEOPFFCB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(C(=O)N1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)




![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)


